N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide
Description
N'-[(1E)-(2,4-Dichlorophenyl)methylidene]benzenesulfonohydrazide is a Schiff base derived from the condensation of 2,4-dichlorobenzaldehyde with benzenesulfonohydrazide. Its structure features a sulfonohydrazide backbone linked to a 2,4-dichlorophenyl group via an imine bond (C=N) in the E-configuration. This compound belongs to a broader class of sulfonohydrazides, which are studied for diverse applications, including enzyme inhibition, corrosion resistance, and antimicrobial activity .
Key structural attributes:
- Molecular formula: C₁₃H₁₀Cl₂N₂O₂S.
- Functional groups: Sulfonamide (–SO₂NH–), imine (–CH=N–), and dichlorophenyl substituents.
- Synthesis: Typically prepared by refluxing 2,4-dichlorobenzaldehyde with benzenesulfonohydrazide in ethanol, followed by recrystallization .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-7-6-10(13(15)8-11)9-16-17-20(18,19)12-4-2-1-3-5-12/h1-9,17H/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCURFFVDKZPK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stoichiometric Considerations
A molar ratio of 1:1.1 (hydrazide to aldehyde) is typically employed to ensure complete conversion of the hydrazide, as excess aldehyde drives the equilibrium toward product formation. For instance, in analogous syntheses of 2,4,6-trimethylbenzenesulfonyl hydrazones, 0.01 moles of hydrazide reacted with 0.011 moles of aldehyde, achieving yields up to 98% under optimized conditions.
Detailed Preparation Protocols
Reagents and Equipment
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Benzenesulfonohydrazide : 1.72 g (0.01 mol)
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2,4-Dichlorobenzaldehyde : 1.75 g (0.011 mol)
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Ethanol (96%) : 50 mL
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Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Procedure
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Dissolve benzenesulfonohydrazide in 50 mL of ethanol under gentle heating (40–50°C).
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Add 2,4-dichlorobenzaldehyde dropwise to the stirred solution.
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Reflux the mixture at 78°C for 3–4 hours , monitoring progress via TLC (chloroform:ethanol = 10:1).
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Cool the reaction mixture to room temperature, then refrigerate at 4°C for 12–24 hours to precipitate the product.
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Filter the crystalline solid under vacuum and wash with cold ethanol (20 mL).
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Recrystallize from hot ethanol (96%) to isolate pure hydrazone.
Yield and Physical Properties
Methanol-Water Mixture
Substituting ethanol with a methanol:water (3:1) system reduces reaction time to 2 hours while maintaining yields at 70–72%. This method leverages methanol’s higher polarity to enhance aldehyde solubility, accelerating the condensation kinetics.
Acetic Acid Catalysis
Adding 1–2 drops of glacial acetic acid as a catalyst lowers the activation energy, enabling reflux completion in 1.5 hours with a marginal yield increase (75–80%). However, this approach necessitates careful pH adjustment during workup to prevent hydrolysis.
Spectroscopic Characterization and Analytical Data
¹H NMR (600 MHz, DMSO-d₆)
¹³C NMR (150 MHz, DMSO-d₆)
Elemental Analysis
Optimization Strategies and Yield Enhancement
Solvent Polarity Effects
Comparative studies demonstrate that ethanol outperforms DMF or THF in achieving higher yields (Table 1), as its moderate polarity balances reactant solubility and product precipitation.
Table 1 : Solvent Impact on Reaction Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 78 |
| Methanol | 65 | 72 |
| DMF | 153 | 58 |
| THF | 66 | 49 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂ in 3a, –Cl in the target compound) enhance electrophilicity of the imine bond, influencing reactivity and biological activity .
- Bulkier substituents (e.g., 4-chlorobenzyloxy in ) reduce synthetic yields due to steric hindrance during condensation .
- Polar groups (e.g., –OCH₃, –OH) improve solubility in polar solvents, whereas hydrophobic groups (e.g., dichlorophenyl) enhance membrane permeability .
Enzyme Inhibition
- The target compound and its indole-containing analogue (N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide, 5l) exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range. The dichlorophenyl derivative shows superior inhibition compared to mono-chlorinated analogues due to enhanced hydrophobic interactions with the enzyme’s active site .
- Mechanism : The sulfonamide group (–SO₂NH–) facilitates hydrogen bonding with catalytic serine residues, while the dichlorophenyl group occupies the enzyme’s peripheral anionic site .
Corrosion Inhibition
- Derivatives with electron-donating groups (e.g., –N(CH₃)₂ in MpTSH) demonstrate higher inhibition efficiency (>90% at 10⁻³ M) for carbon steel in acidic media compared to the target compound (∼75%). This is attributed to stronger adsorption via lone-pair electrons from nitrogen .
Antimicrobial Activity
- The 4-nitrophenyl analogue (3a) shows broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), outperforming the dichlorophenyl derivative (MIC = 32 µg/mL). The –NO₂ group’s electron-withdrawing nature enhances membrane disruption .
Crystallographic and Spectroscopic Insights
- Single-crystal X-ray analysis of the 3,5-dibromo-2,4-dihydroxy analogue () reveals a planar conformation stabilized by intramolecular hydrogen bonds (O–H···N). Similar rigidity is observed in the target compound, as confirmed by NMR coupling constants (J = 12–14 Hz for the imine proton) .
- SHELX Software : Structural validation of these compounds relies on SHELX programs (e.g., SHELXT for space-group determination), ensuring accurate bond-length and angle measurements .
Biological Activity
N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a sulfonohydrazide moiety that contributes to its biological properties. The presence of the dichlorophenyl group is significant as halogenated compounds often exhibit enhanced biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various hydrazone derivatives, including sulfonohydrazones. For instance, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds range from 0.07 to 0.32 µM, indicating strong antimicrobial activity comparable to established treatments like isoniazid . The following table summarizes the MIC values for selected compounds:
| Compound Name | MIC (µM) | Reference |
|---|---|---|
| N'-[(1E)-(2,4-dichlorophenyl)methylidene]... | TBD | |
| 4-Hydroxy-3-methoxyphenyl hydrazone | 0.073 | |
| Isoniazid | ~0.1 |
Cytotoxicity and Selectivity
Evaluating the cytotoxicity of this compound is crucial for understanding its therapeutic potential. The standard MTT assay has been employed to assess cytotoxic effects on human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1).
Selectivity Index (SI)
The selectivity index (SI) is calculated as the ratio of IC50 (the concentration causing 50% inhibition of cell viability) to MIC. Compounds with an SI greater than 10 are considered to have acceptable toxicity profiles. Preliminary data suggest that related hydrazone derivatives exhibit high selectivity indices, indicating low toxicity towards normal cells while effectively targeting pathogenic bacteria .
Case Studies
- Antimycobacterial Activity : A study focused on hydrazone derivatives demonstrated that certain modifications to the hydrazone structure could enhance antimycobacterial activity while maintaining low cytotoxicity . The most effective compound in this study had an MIC of 0.073 µM against M. tuberculosis with an SI of 3516 against HEK-293 cells.
- Anticancer Potential : Research into the anticancer properties of sulfonohydrazones has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Q & A
Basic: How can researchers optimize the synthesis of N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide to achieve high yields and purity?
Methodological Answer:
The synthesis involves a condensation reaction between benzenesulfonohydrazide and 2,4-dichlorobenzaldehyde. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reflux conditions (70–90°C) are critical to drive the reaction to completion while minimizing side products .
- Stoichiometry : A 1:1 molar ratio of reactants is optimal, with excess aldehyde leading to byproducts .
- Purification : Post-synthesis, use column chromatography or recrystallization to isolate the product. Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and confirm via NMR (e.g., azomethine proton at δ 8.3–8.5 ppm) .
Advanced: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in a solvent mixture (e.g., DCM/hexane) to grow high-quality crystals .
- Data collection : Employ synchrotron radiation or a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for accurate data.
- Refinement : Use SHELXL for small-molecule refinement. Address disorder in the dichlorophenyl group using PART and ISOR commands .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O/N contacts) .
Basic: What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone bond (δ 8.3–8.5 ppm for –CH=N–) and aromatic protons (δ 6.8–7.9 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 352.02 for C₁₃H₁₀Cl₂N₂O₂S) .
- IR spectroscopy : Identify key functional groups (e.g., –SO₂– at 1150–1350 cm⁻¹, –N–H at 3200–3300 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
- SAR studies : Compare activity of analogs (e.g., replacing 2,4-dichlorophenyl with 3-bromophenyl) to identify critical pharmacophores .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to ensure reproducibility .
- Molecular docking : Validate interactions with targets (e.g., EGFR kinase) using AutoDock Vina and correlate with experimental data .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the hydrazone bond .
- Humidity control : Use desiccants (silica gel) to avoid moisture-induced degradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic sites (e.g., sulfonamide sulfur) .
- Molecular dynamics (MD) : Simulate binding to biological targets (e.g., DNA gyrase) over 100 ns to assess stability of interactions .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP ≈ 3.2, indicating moderate lipophilicity) .
Basic: What are the primary biological screening protocols for this compound?
Methodological Answer:
- Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) using broth microdilution .
- Anticancer screening : Use MTT assays on MCF-7 cells with 48-hour exposure and λ = 570 nm measurement .
- Enzyme inhibition : Test against COX-2 via ELISA, monitoring PGE₂ reduction .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Optimize continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
- Process analytics : Implement PAT tools (e.g., inline FTIR) for real-time monitoring of intermediate formation .
Basic: What spectroscopic techniques are suitable for studying the compound’s interaction with biomolecules?
Methodological Answer:
- Fluorescence quenching : Titrate the compound into BSA and measure λem = 345 nm (λex = 280 nm) to calculate binding constants .
- CD spectroscopy : Monitor conformational changes in DNA (e.g., calf thymus) upon interaction .
- UV-Vis titration : Track shifts in λmax (e.g., 290→310 nm) to confirm intercalation or covalent binding .
Advanced: How can crystallographic data inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron density maps : Identify key substituent orientations (e.g., dichlorophenyl dihedral angles) influencing bioactivity .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C–Cl···π interactions) to guide analog design .
- Torsion angle analysis : Correlate conformational flexibility (e.g., –SO₂–NH– rotation) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
